molecular formula C13H18O2 B14250004 Phenol, 2-(1-methoxy-5-hexenyl)- CAS No. 500780-08-5

Phenol, 2-(1-methoxy-5-hexenyl)-

Cat. No.: B14250004
CAS No.: 500780-08-5
M. Wt: 206.28 g/mol
InChI Key: CZKAXCBSURJPNX-UHFFFAOYSA-N
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Description

Phenol, 2-(1-methoxy-5-hexenyl)- is a phenolic compound characterized by a hydroxyl group at the ortho position relative to a 1-methoxy-5-hexenyl substituent. This structure features a conjugated allylic chain (5-hexenyl) and a methoxy group, both of which influence its electronic properties and reactivity.

Properties

CAS No.

500780-08-5

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2-(1-methoxyhex-5-enyl)phenol

InChI

InChI=1S/C13H18O2/c1-3-4-5-10-13(15-2)11-8-6-7-9-12(11)14/h3,6-9,13-14H,1,4-5,10H2,2H3

InChI Key

CZKAXCBSURJPNX-UHFFFAOYSA-N

Canonical SMILES

COC(CCCC=C)C1=CC=CC=C1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1-methoxy-5-hexenyl)- can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of Phenol, 2-(1-methoxy-5-hexenyl)- typically involves the use of advanced organic synthesis techniques. The process may include the use of boron reagents and palladium catalysts to facilitate the coupling reactions necessary for the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-methoxy-5-hexenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenols .

Scientific Research Applications

Phenol, 2-(1-methoxy-5-hexenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenol, 2-(1-methoxy-5-hexenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, and signal transduction pathways. These interactions can lead to various biological responses, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Phenolic Compounds

Antioxidant Efficiency and Substituent Effects

Evidence from guaiacyl-type phenolic compounds (A1 group) highlights the role of substituents in modulating antioxidant activity. Key findings include:

  • isoEu (Isoeugenol analog): Exhibits the highest antioxidant efficiency (PFmax and IDmax), attributed to a conjugated allylic chain in the para position, which stabilizes the phenoxy radical through resonance .
  • Cr (Creosol analog) and Eu (Eugenol analog): Moderate activity, with PFmax and IDmax values ~50% lower than isoEu. These lack extended conjugation in their substituents .
  • Va (Vanillin analog) and Apo (Apocynin analog): Weakest activity, likely due to electron-withdrawing groups (e.g., carbonyl in vanillin) reducing phenoxide stability .

Phenol, 2-(1-methoxy-5-hexenyl)- shares structural similarities with isoEu, as both have conjugated allylic chains. para) may alter electronic effects compared to isoEu .

Table 1: Comparative Antioxidant Properties of Phenolic Compounds
Compound Substituent (Position) Key Feature Antioxidant Efficiency (Relative to isoEu)
Phenol, 2-(1-methoxy-5-hexenyl)- 1-Methoxy-5-hexenyl (ortho) Conjugated allylic chain, EDG Moderate-High (Inferred)
isoEu Conjugated allylic chain (para) Optimal resonance stabilization Highest
Cr Methyl/EDG (para) Limited conjugation Moderate
Va Carbonyl/EWG (para) Electron-withdrawing effect Low

Physico-Chemical Properties

  • Molecular Weight and Solubility: The hexenyl chain increases molecular weight (~208 g/mol estimated), likely reducing water solubility compared to simpler phenols like vanillin (MW 152 g/mol) .
  • Boiling Point: Longer alkyl chains elevate boiling points due to increased van der Waals interactions. For example, 2-methoxy-4-propenylphenol (MW 164 g/mol) has a boiling point of 285°C ; the target compound may exceed this due to its larger substituent.
  • Acidity: The methoxy group (EDG) at the ortho position may slightly reduce acidity compared to para-substituted analogs, as EDGs destabilize the phenoxide ion .

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